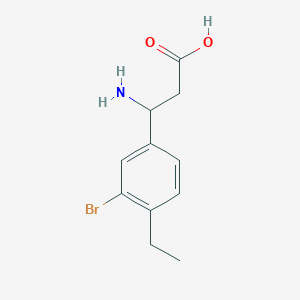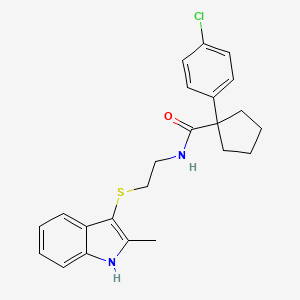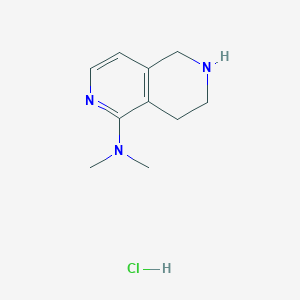
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutanecarboxamide derivatives. It is a bioactive compound that has received significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Discovery and Synthesis
- Research on similar compounds includes the discovery of selective and orally efficacious inhibitors for kinase superfamily members, highlighting the process of optimizing enzyme potency and kinase selectivity through structural modification (Schroeder et al., 2009).
- The synthesis of piperidine derivatives from methylpyroglutamate demonstrates the methods used to create various structural analogs, which could be relevant for the synthesis of the compound (Calvez, Chiaroni, & Langlois, 1998).
Applications in Medical Research
- Research into analogs has shown promise in the development of PET tracers for neuropsychiatric disorders, indicating potential applications in diagnostic imaging and the study of receptor systems in the brain (García et al., 2014).
- Studies on derivatives have also explored potential analgesic and anti-inflammatory effects, suggesting a research avenue for the compound in the context of pain management and inflammation (Oki et al., 1974).
Characterization and Structural Studies
- Structural characterization of cyclohexanecarboxamide derivatives, including crystal structure analysis, provides a basis for understanding the molecular conformation and stability of related compounds (Özer et al., 2009).
Potential Therapeutic Targets
- Identification of novel small-molecule binding sites, as seen in research on inhibitors of specific proteins associated with obesity and obesity-related diseases, suggests a framework for how "N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide" might interact with biological targets to modulate disease pathways (He et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of cell death in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK signaling pathway . When ALK is inhibited, it leads to the suppression of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of ALK by this compound can lead to cell cycle arrest and apoptosis in ALK-dependent cancer cells . This results in the reduction of tumor size and potentially the inhibition of metastasis .
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-11-19(12-10-16)15-7-5-14(6-8-15)18-17(20)13-3-2-4-13/h5-8,13,16H,2-4,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROVOKQJPOTYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)
![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)


![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2489325.png)




![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)